6-Heptadienoic acid 6-Heptadienoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16169953
InChI: InChI=1S/C7H10O2/c1-2-3-4-5-6-7(8)9/h2-4H,1,5-6H2,(H,8,9)/b4-3+
SMILES:
Molecular Formula: C7H10O2
Molecular Weight: 126.15 g/mol

6-Heptadienoic acid

CAS No.:

Cat. No.: VC16169953

Molecular Formula: C7H10O2

Molecular Weight: 126.15 g/mol

* For research use only. Not for human or veterinary use.

6-Heptadienoic acid -

Specification

Molecular Formula C7H10O2
Molecular Weight 126.15 g/mol
IUPAC Name (4E)-hepta-4,6-dienoic acid
Standard InChI InChI=1S/C7H10O2/c1-2-3-4-5-6-7(8)9/h2-4H,1,5-6H2,(H,8,9)/b4-3+
Standard InChI Key HHLIJJJAKAFXJB-ONEGZZNKSA-N
Isomeric SMILES C=C/C=C/CCC(=O)O
Canonical SMILES C=CC=CCCC(=O)O

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Isomerism

6-Heptadienoic acid refers to a family of C7 carboxylic acids with two double bonds. The positional isomerism of the double bonds significantly influences physicochemical properties. For instance, (2E)-2,6-heptadienoic acid (CAS 38867-17-3) contains trans-configured double bonds at positions 2 and 6 , while 4,6-heptadienoic acid derivatives participate in bioconjugation reactions . The IUPAC name varies with double bond positions:

  • 2,6-Heptadienoic acid: Systematic name (2E)-hepta-2,6-dienoic acid

  • 4,6-Heptadienoic acid: Referred to as (4E)-4,6-heptadienoic acid in synthetic biology contexts

Isomeric purity critically affects functionality. The 2E,6E configuration in Sigma-Aldrich’s standard (96% purity) ensures consistent reactivity in nucleophilic additions .

Spectroscopic Fingerprints

The 13C NMR spectrum of (2E)-2,6-heptadienoic acid in CDCl3 reveals characteristic shifts :

Carbon Positionδ (ppm)Assignment
C-114.1Terminal methyl
C-2123.5trans-Double bond (C=C)
C-7170.2Carboxylic acid carbonyl

This data confirms the predominance of the trans configuration, with coupling constants (J = 15.8 Hz) between C-2 and C-3 supporting the E geometry .

Synthetic Methodologies

Base-Catalyzed Isomerization

Functional Applications

Oligonucleotide Therapeutics

Conjugates of (4E)-4,6-heptadienoic acid with splice-switching oligonucleotides (SSOs) showed dose-dependent luciferase induction in HeLa cells. While conjugate 19a (Retro-1-linked) achieved 40% splice correction at 500 nM, unmodified SSO623 outperformed it at equivalent concentrations . This suggests dienoyl moieties may enhance cellular uptake but require optimization for therapeutic efficacy.

Polymer Precursors

The conjugated diene system in 2,6-heptadienoic acid enables radical polymerization into polyesters with tunable glass transition temperatures (Tg). Preliminary thermogravimetric analysis indicates decomposition onset at 210°C, suitable for thermoplastic applications .

Environmental Considerations

CO2 Utilization Pathways

RWTH Aachen studies propose integrating captured CO2 into dienoic acid synthesis via catalytic carboxylation. While current industrial processes focus on urea and methanol, theoretical models suggest Fe-catalyzed CO2 insertion into 1,3-pentadiene could yield 6-oxo-2,4-heptadienoic acid precursors . Life-cycle assessments indicate a 23% reduction in carbon footprint compared to petrochemical routes .

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